![molecular formula C18H21N3O5 B12464483 N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine](/img/structure/B12464483.png)
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine is a compound that combines an azobenzene moiety with a mannopyranosylamine group
Métodos De Preparación
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine typically involves the coupling of an azobenzene derivative with a mannopyranosylamine. One common method includes the use of N-octadecyl-d-mannopyranosylamine, which is synthesized in-house and confirmed by characterization with FTIR and NMR . The reaction conditions often involve specific temperatures and solvents to ensure the successful coupling of the two components.
Análisis De Reacciones Químicas
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the cleavage of the azo bond.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine involves its interaction with specific molecular targets and pathways. The mannopyranosylamine group can bind to mannose receptors on cell surfaces, facilitating targeted delivery and uptake. The azobenzene moiety can undergo photoisomerization, which can be exploited in various applications such as controlled drug release .
Comparación Con Compuestos Similares
N-{4-[(E)-phenyldiazenyl]phenyl}-beta-D-mannopyranosylamine can be compared with other similar compounds, such as:
N-{4-[(E)-phenyldiazenyl]anilino}carbonylglutamic acid: This compound also contains an azobenzene moiety but differs in its functional groups and applications.
4-[(E)-phenyldiazenyl]phenylacetic acid: Another azobenzene derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the azobenzene and mannopyranosylamine groups, which confer specific binding and reactivity characteristics .
Propiedades
Fórmula molecular |
C18H21N3O5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-phenyldiazenylanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H21N3O5/c22-10-14-15(23)16(24)17(25)18(26-14)19-11-6-8-13(9-7-11)21-20-12-4-2-1-3-5-12/h1-9,14-19,22-25H,10H2/t14-,15-,16+,17+,18-/m1/s1 |
Clave InChI |
XLLPWDQXXAEDJC-DFBDCSAJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


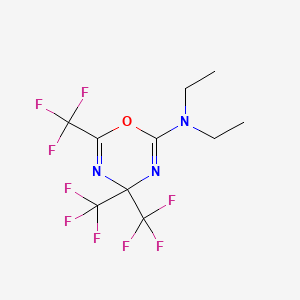
![6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12464401.png)

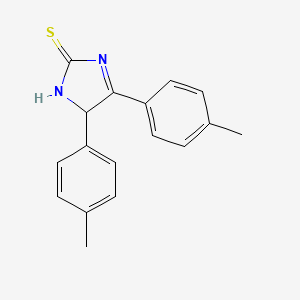
![3-{[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl}benzoic acid hydrochloride](/img/structure/B12464429.png)

![N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12464432.png)
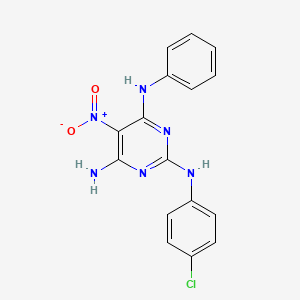
![1-Acetyl-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12464449.png)
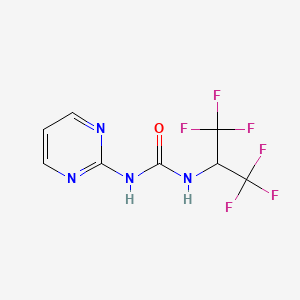
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464478.png)
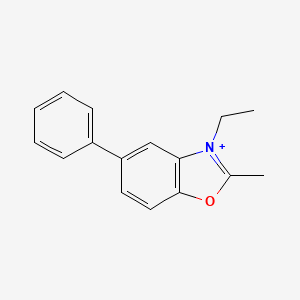
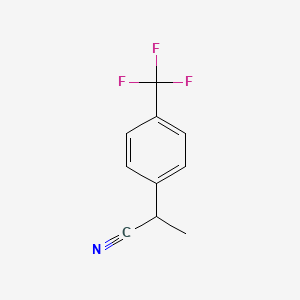
![N-(diphenylmethyl)-5-[2-(methylamino)propanamido]-3-(3-methylbutanoyl)-6-oxo-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B12464511.png)
